molecular formula C17H11Cl2FN2O B15016248 (4E)-2-(2,4-dichlorophenyl)-4-(4-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(2,4-dichlorophenyl)-4-(4-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15016248
M. Wt: 349.2 g/mol
InChI Key: DOSCHBOKTNXGCL-RIYZIHGNSA-N
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Description

(4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Pyrazolone derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives with reduced double bonds.

    Substitution: Compounds with substituted halogen atoms replaced by other functional groups.

Scientific Research Applications

(4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Modulating Receptors: Interacting with receptors to alter cellular signaling and response.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor-kappa B (NF-κB) signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(2,4-Dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C17H11Cl2FN2O

Molecular Weight

349.2 g/mol

IUPAC Name

(4E)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C17H11Cl2FN2O/c1-10-14(8-11-2-5-13(20)6-3-11)17(23)22(21-10)16-7-4-12(18)9-15(16)19/h2-9H,1H3/b14-8+

InChI Key

DOSCHBOKTNXGCL-RIYZIHGNSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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